molecular formula C8H5F3N2O B12961623 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine

3-(Trifluoromethyl)benzo[d]isoxazol-7-amine

Cat. No.: B12961623
M. Wt: 202.13 g/mol
InChI Key: LBXVXRYJLGJZBW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzo[d]isoxazol-7-amine is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions at room temperature . Another approach includes the reaction of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthetic routes are often preferred due to their eco-friendly nature and cost-effectiveness. These methods typically employ catalysts such as 18-crown-6 and potassium carbonate under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzo[d]isoxazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

3-(Trifluoromethyl)benzo[d]isoxazol-7-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)benzo[d]isoxazol-7-amine stands out due to its trifluoromethyl group, which imparts unique chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-7-amine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-2-1-3-5(12)6(4)14-13-7/h1-3H,12H2

InChI Key

LBXVXRYJLGJZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)ON=C2C(F)(F)F

Origin of Product

United States

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